molecular formula C5H4BBrClNO2 B1519897 (5-Bromo-2-chloropyridin-3-yl)boronic acid CAS No. 1072944-19-4

(5-Bromo-2-chloropyridin-3-yl)boronic acid

Cat. No.: B1519897
CAS No.: 1072944-19-4
M. Wt: 236.26 g/mol
InChI Key: VDOTXMKSABQXLA-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-bromo-2-chloropyridine with a boronic acid derivative under suitable conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.

  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling.

  • Solvents: Organic solvents such as toluene or water are often used.

  • Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.

Major Products Formed:

  • Biaryls: Resulting from Suzuki-Miyaura coupling reactions.

  • Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.

Scientific Research Applications

(5-Bromo-2-chloropyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:

  • Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.

  • Biology: It can be used to synthesize biologically active compounds, including potential pharmaceuticals.

  • Medicine: Its derivatives may serve as intermediates in the synthesis of drugs.

  • Industry: It is employed in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (5-Bromo-2-chloropyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst. The molecular targets and pathways involved are typically related to the formation of biaryl compounds, which are valuable in various chemical and pharmaceutical applications.

Comparison with Similar Compounds

  • 5-Bromopyridin-3-boronic acid: Similar structure but lacks the chlorine atom.

  • 2-Chloropyridin-3-boronic acid: Similar structure but lacks the bromine atom.

Uniqueness: (5-Bromo-2-chloropyridin-3-yl)boronic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo compared to its analogs.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOTXMKSABQXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657010
Record name (5-Bromo-2-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-19-4
Record name B-(5-Bromo-2-chloro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromo-2-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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